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Compound of Interest

Compound Name: T20-M

Cat. No.: B15584007

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of
T20 (Enfuvirtide), the first-in-class HIV fusion inhibitor. T20 is a synthetic 36-amino-acid peptide
that mimics a component of the HIV-1 fusion machinery, effectively preventing the virus from
entering and infecting host cells.[1] This document summarizes key quantitative data, details
common experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

T20's mechanism of action is centered on the inhibition of HIV-1 envelope glycoprotein gp41-
mediated membrane fusion.[2][3] The viral entry process begins with the binding of the viral
surface glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or
CCR5).[4] This binding triggers a conformational change in gp41, exposing a region known as
the N-terminal heptad repeat (HR1). Another region, the C-terminal heptad repeat (HR2), then
folds back to interact with HR1, forming a six-helix bundle. This process brings the viral and
cellular membranes into close proximity, facilitating fusion and viral entry.

T20 is designed to mimic the HR2 region of gp41.[3] It competitively binds to the HR1 region,
preventing the formation of the six-helix bundle.[3] This disruption of the fusion process
effectively blocks the virus from entering the host cell.[1]
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Caption: HIV-1 fusion process and T20's inhibitory mechanism.

Quantitative In Vitro Data

The in vitro potency of T20 and its derivatives has been evaluated in various assays, primarily
measuring the concentration required to inhibit viral activity by 50% (IC50) or 50% effective

concentration (EC50).
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Quantitative In Vivo Data

In vivo studies have been crucial in demonstrating the clinical efficacy of T20. These studies
typically measure the reduction in viral load and the increase in CD4+ T-cell counts in HIV-1
infected individuals.
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Experimental Protocols

A variety of in vitro and in vivo models are utilized to assess the efficacy and mechanism of

action of T20.

In Vitro Assays
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1. HIV-Cell Fusion Assay: This assay measures the ability of a compound to inhibit the fusion of
HIV-1 envelope-expressing cells with target cells expressing CD4 and coreceptors.[4]

Experimental Setup
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Caption: Generalized workflow for an HIV-cell fusion assay.

» Methodology:

o Cell Preparation: Effector cells (e.g., 293T) are co-transfected with plasmids expressing
the HIV-1 envelope glycoprotein and a reporter enzyme fragment (e.g., the a fragment of
3-galactosidase).[9] Target cells are co-transfected with plasmids for CD4, a coreceptor,
and the complementary enzyme fragment (e.g., the w fragment).[9]

o Compound Incubation: The test compound (e.g., T20) is serially diluted and added to a
mixture of effector and target cells.

o Fusion Induction: Cell-cell fusion is allowed to proceed at 37°C.[9]

o Signal Detection: The activity of the reconstituted reporter enzyme is measured, which is
proportional to the degree of cell fusion.
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o Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the
percentage of fusion inhibition against the compound concentration.

2. Viral Infectivity Assay (Single-Cycle Entry Assay): This assay quantifies the inhibition of virus
entry into host cells using pseudoviruses.[5]

o Methodology:

o Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting cells
(e.g., 293T) with an HIV-1 Env-expressing plasmid and an HIV-1 backbone plasmid that
contains a reporter gene (e.g., luciferase) but is replication-incompetent.

o Infection: Target cells (e.g., TZM-bl) are incubated with the pseudoviruses in the presence
of varying concentrations of the inhibitor.

o Reporter Gene Expression: After a set incubation period (e.g., 48 hours), the cells are
lysed, and the reporter gene expression is measured.[9]

o Data Analysis: The reduction in reporter gene expression correlates with the inhibition of
viral entry, and the IC50 is determined.[9]

In Vivo Models

1. Humanized Mouse Models: These models involve engrafting immunodeficient mice with
human immune cells or tissues, creating a system that can be infected with HIV-1.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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